molecular formula C21H24FN7O B4515544 6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B4515544
M. Wt: 409.5 g/mol
InChI Key: GQHQSBNSNWKGRC-UHFFFAOYSA-N
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Description

6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazolopyridazine core, a piperidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine core.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Pharmacology: Studies focus on its interactions with various receptors and enzymes, exploring its potential as a drug candidate.

    Biological Research: It is used as a tool compound to study cellular pathways and mechanisms.

    Industrial Applications: Its unique structure makes it a candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets may include:

    Receptors: It may bind to neurotransmitter receptors, modulating their activity.

    Enzymes: It can inhibit or activate enzymes involved in critical biochemical pathways.

    Cellular Pathways: It may influence signaling pathways, affecting cellular functions such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of structural features, which confer distinct pharmacological properties. Its triazolopyridazine core, coupled with the piperidine and fluorophenyl groups, provides a versatile scaffold for drug development and research.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O/c22-17-1-3-18(4-2-17)26-11-13-28(14-12-26)21(30)16-7-9-27(10-8-16)20-6-5-19-24-23-15-29(19)25-20/h1-6,15-16H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHQSBNSNWKGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
Reactant of Route 3
6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
Reactant of Route 4
6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
Reactant of Route 5
6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
Reactant of Route 6
6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

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